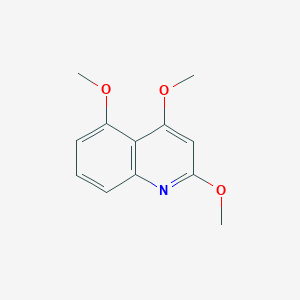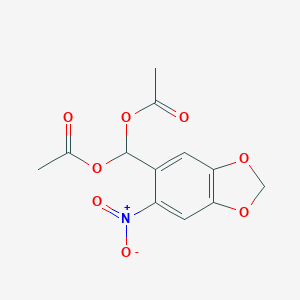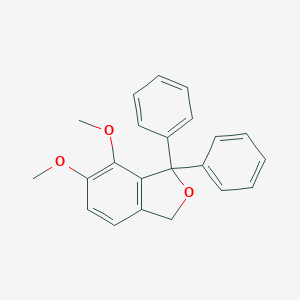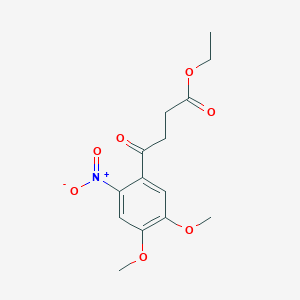![molecular formula C18H11BrCl2N2O3 B289278 N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide](/img/structure/B289278.png)
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide, also known as BAY 43-9006, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical and clinical trials, and has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Wirkmechanismus
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 inhibits the RAF/MEK/ERK signaling pathway, which is involved in the regulation of cell growth and survival. The compound binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. In addition, N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 also inhibits several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis and tumor growth.
Biochemical and physiological effects:
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells and animal models. The compound inhibits cell proliferation, induces apoptosis, and reduces angiogenesis and tumor growth. In addition, N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has several advantages for lab experiments, including its potency, selectivity, and availability. The compound has been extensively studied in preclinical and clinical trials, and has been shown to have promising results in various types of cancer. However, N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 also has some limitations, including its toxicity and potential for drug resistance.
Zukünftige Richtungen
1. Combination therapy: N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to have synergistic effects with other anticancer agents, such as sorafenib and temsirolimus. Further studies are needed to investigate the optimal combination therapy for different types of cancer.
2. Biomarker identification: N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to have different effects in different types of cancer and patient populations. Identification of biomarkers that can predict response to N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 treatment would be valuable for personalized medicine.
3. New formulations: N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has poor solubility and bioavailability, which limits its clinical use. Development of new formulations, such as nanoparticles or liposomes, could improve the pharmacokinetics and efficacy of N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006.
4. New targets: Although N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been shown to inhibit several kinases, there are still many other potential targets that could be explored. Identification of new targets could lead to the development of more potent and selective inhibitors.
5. Resistance mechanisms: Resistance to N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 treatment is a major challenge in cancer therapy. Further studies are needed to investigate the mechanisms of resistance and develop strategies to overcome it.
Synthesemethoden
The synthesis of N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 involves several steps, starting from the reaction of 4-bromoaniline with 4,6-dichloropyrimidine to form 4-bromo-N-(4,6-dichloro-1,3,5-triazin-2-yl)aniline. This intermediate is then reacted with furan-2-carboxylic acid to form N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide 43-9006 has been extensively studied for its anticancer properties. The compound has been shown to inhibit several kinases that are involved in the growth and proliferation of cancer cells, including RAF, VEGFR, PDGFR, and c-KIT. Inhibition of these kinases leads to the suppression of tumor growth and angiogenesis, as well as induction of apoptosis.
Eigenschaften
Molekularformel |
C18H11BrCl2N2O3 |
|---|---|
Molekulargewicht |
454.1 g/mol |
IUPAC-Name |
N-[2-[(4-bromophenyl)carbamoyl]-4,6-dichlorophenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11BrCl2N2O3/c19-10-3-5-12(6-4-10)22-17(24)13-8-11(20)9-14(21)16(13)23-18(25)15-2-1-7-26-15/h1-9H,(H,22,24)(H,23,25) |
InChI-Schlüssel |
IROUGWIVVUQBSP-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2C(=O)NC3=CC=C(C=C3)Br)Cl)Cl |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)


![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)